ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This particular compound is characterized by its unique structure, which includes fluorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and an ethyl ester at the 3-carboxylate position.
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Mode of Action
The compound interacts with its target by inhibiting the phosphorylation process of the transcription STAT3 activator . This interaction disrupts the normal function of the enzyme, leading to changes in bacterial DNA replication .
Biochemical Pathways
It is known that the inhibition of bacterial dna-gyrase disrupts dna replication, which is a critical process in bacterial cell division . This disruption can lead to the death of the bacteria, effectively stopping the infection.
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration . These properties contribute to its effectiveness as an antibacterial agent.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and proliferating . This can lead to the death of the bacteria, effectively treating the infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the compound’s solubility and absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Reaction Conditions
Temperature: The esterification reaction is usually carried out at reflux temperature.
Catalyst: A strong acid like sulfuric acid is used to catalyze the reaction.
Solvent: Ethanol is used both as a reactant and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Reduction: 5,7-difluoro-1-methyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.
Oxidation: 5,7-difluoro-1-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Scientific Research Applications
Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinolone derivatives.
Pharmacology: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6,8-Difluoro-1-(formylmethylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for further drug development.
Properties
IUPAC Name |
ethyl 5,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCIGASIGYJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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